Several papers highlight the use of alternative synthetic strategies for benzamide derivatives. For instance, the synthesis of N-(4-methylphenyl)-N-{[(2-nitrophenyl)acetyl]oxy}benzamide involved a multi-step procedure starting from 4-methylaniline. [] Similarly, a series of fluorinated 3-benzyl-5-indolecarboxamides, including 4-[[5-[((2R)-2-methyl-4,4,4-trifluorobutyl)carbamoyl]-1-methyli ndol- 3-yl]methyl]-3-methoxy-N-[(2-methyl-phenyl)sulfonyl]benzamide, were synthesized using a diastereoselective alkylation approach. []
One prominent example is the use of benzamide derivatives in the synthesis of heterocyclic compounds. For instance, the reaction of 2-(3-nitrophenyl)-4H-benzoxazin-4-one with 4-methyl aniline yielded N-(4-methylphenyl)-2-(3-nitrobenzamide) benzamide through a ring-opening reaction. [] Another notable reaction involved the photolysis of 4,5-diphenyl-3-(4-methylphenyl)-4-oxazolin-2-one in the presence of singlet oxygen, leading to the formation of benzil, N-4-methylphenyl benzamide and N,N-dibenzoyl-4-methyl aniline. []
For example, a study on the anti-inflammatory properties of N-(2,4-dichlorophenyl)-5-cyano-4-(2-furyl)-2-methyl-1,4-dihydropyridin-3-carboxamides suggests that the inhibitory activity of anandamide on interleukin-2 secretion is mediated by a peroxisome proliferator-activated receptor γ (PPARγ) activated by a cyclooxygenase-2 metabolite of anandamide. [] Similarly, the paper on the optimization of LpxC inhibitors for antibacterial activity and cardiovascular safety indicates that the inhibition of UDP‐3‐O‐(R‐3‐hydroxymyristoyl)‐N‐acetylglucosamine deacetylase (LpxC) is a viable strategy for developing novel antibacterial agents. []
For instance, the introduction of fluorine atoms into the amide substituent of 3-(arylmethyl)-1H-indole-5-carboxamides significantly enhanced their potency and oral bioavailability as leukotriene receptor antagonists. [] Similarly, the presence of a glycine moiety and substituted benzene rings in (E)-N-{2-[2-(2-chlorobenzyl- idene)hydrazin-1-yl]-2-oxoethyl}-4-methyl- benzamide monohydrate influenced its molecular conformation and crystal packing interactions. []
CAS No.: 228113-66-4
CAS No.: 4260-20-2
CAS No.: 103-12-8
CAS No.: 10028-14-5
CAS No.: 13538-21-1
CAS No.: 720-00-3